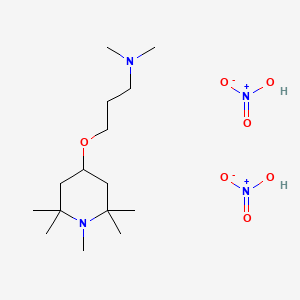
Pemerid nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pemerid nitrate is a chemical compound with the molecular formula C15H34N4O7. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of nitrate groups, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pemerid nitrate can be synthesized through a series of chemical reactions involving the nitration of specific organic compounds. The process typically involves the reaction of a precursor compound with nitric acid under controlled conditions to introduce nitrate groups into the molecule. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using specialized equipment to handle the reactive and potentially hazardous nature of nitric acid. The process is designed to ensure safety, efficiency, and environmental compliance. The final product is purified through various techniques, such as crystallization or distillation, to obtain the desired quality and specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Pemerid nitrate undergoes several types of chemical reactions, including:
Oxidation: The nitrate groups in this compound can participate in oxidation reactions, leading to the formation of various oxidation products.
Reduction: Under specific conditions, this compound can be reduced to form different compounds, depending on the reducing agents used.
Substitution: The nitrate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pressure, are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines or other reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the nitrate groups.
Wissenschaftliche Forschungsanwendungen
Pemerid nitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes to introduce nitrate groups into organic molecules.
Biology: In biological research, this compound is used to study the effects of nitration on biological molecules and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target specific biological pathways involving nitration.
Industry: this compound is used in the production of specialty chemicals, explosives, and other industrial products that require the incorporation of nitrate groups.
Wirkmechanismus
The mechanism of action of pemerid nitrate involves the interaction of its nitrate groups with specific molecular targets. The nitrate groups can undergo various chemical transformations, such as oxidation or reduction, which can modulate the activity of enzymes, receptors, or other biological molecules. The pathways involved in these interactions are complex and depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Pemerid nitrate can be compared with other nitrate-containing compounds, such as:
Nitroglycerin: Used in medicine for its vasodilatory effects.
Ethylene glycol dinitrate: Used in explosives and propellants.
Mannitol nitrate: Investigated for its potential therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure and the particular reactivity of its nitrate groups, which differentiate it from other similar compounds. The presence of multiple nitrate groups and the specific arrangement of atoms in the molecule contribute to its distinct properties and applications.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields Its unique structure and reactivity make it valuable for research and practical applications, ranging from chemical synthesis to medical research
Eigenschaften
CAS-Nummer |
34114-01-7 |
|---|---|
Molekularformel |
C15H34N4O7 |
Molekulargewicht |
382.45 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine;nitric acid |
InChI |
InChI=1S/C15H32N2O.2HNO3/c1-14(2)11-13(12-15(3,4)17(14)7)18-10-8-9-16(5)6;2*2-1(3)4/h13H,8-12H2,1-7H3;2*(H,2,3,4) |
InChI-Schlüssel |
DXUBYNSHHLYSMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1C)(C)C)OCCCN(C)C)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
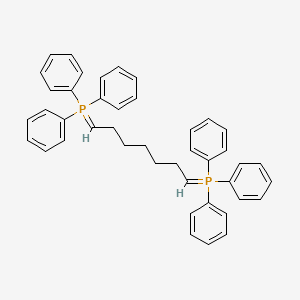
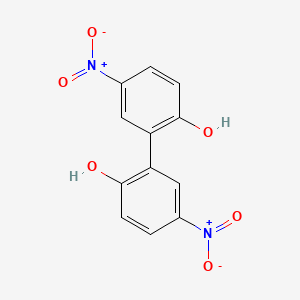
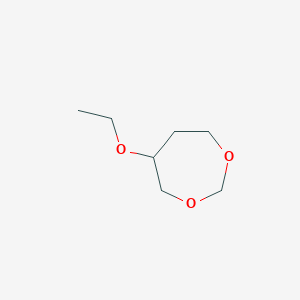
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
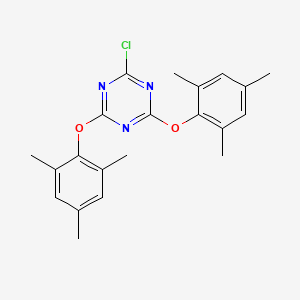


![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
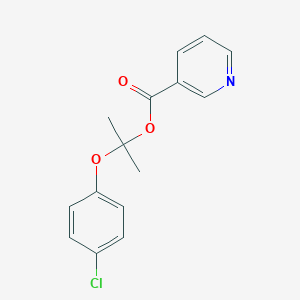
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)

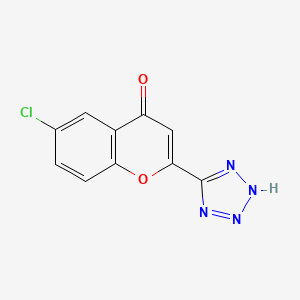
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
